molecular formula C18H22N2O4 B15300027 Phthalimidinoglutarimide-C5-OH

Phthalimidinoglutarimide-C5-OH

Cat. No.: B15300027
M. Wt: 330.4 g/mol
InChI Key: VROGWIJGMISOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Glutarimide (B196013) and Phthalimide (B116566) Scaffolds as E3 Ligase Ligands

The story of Phthalimidinoglutarimide-C5-OH is intrinsically linked to the history of the phthalimide and glutarimide scaffolds, which have a rich and complex past in medicinal chemistry. The journey began with the notorious drug thalidomide (B1683933), a compound that, despite its tragic teratogenic effects, later found redemption as a powerful immunomodulatory and anti-cancer agent. nih.gov Years of research revealed that thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. frontiersin.orgbohrium.com

Structural Rationale for the this compound Motif in Molecular Degrader Design

The design of this compound is a prime example of rational chemical design in the context of targeted protein degradation. The molecule can be deconstructed into two key functional components: the phthalimidinoglutarimide core that serves as the CRBN-binding element, and the C5-OH linker, which provides a reactive handle for conjugation to a target-protein-binding ligand.

The phthalimidinoglutarimide core is a well-established and potent binder of CRBN. The stereochemistry of the glutarimide ring is critical, with the (S)-enantiomer exhibiting significantly stronger binding to CRBN compared to the (R)-enantiomer. researchgate.net This specific interaction is fundamental to the molecule's function, as it is the foundation for hijacking the CRL4-CRBN E3 ligase complex.

The C5-OH linker is a five-carbon chain terminating in a hydroxyl group. The length and composition of the linker in a PROTAC are critical determinants of its efficacy. The linker must be long enough to span the distance between the CRBN E3 ligase and the target protein, allowing for the formation of a stable and productive ternary complex. The five-carbon length of the linker in this compound offers a balance of flexibility and defined distance, which can be optimal for certain target proteins. The terminal hydroxyl group (-OH) is a versatile chemical handle. It can be readily modified through various chemical reactions, such as etherification or esterification, to attach a ligand that binds to a specific protein of interest. This modularity allows for the creation of a diverse library of PROTACs targeting different proteins, all based on the same CRBN-binding warhead. The inclusion of a hydroxyl group can also influence the physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability, which are crucial for its biological activity.

Compound NameCore ScaffoldLinkerFunctional GroupPrimary Role in PROTACs
This compoundPhthalimidinoglutarimide5-carbon alkyl chainHydroxyl (-OH)CRBN E3 ligase ligand with a versatile linker for conjugation
ThalidomidePhthalimide and GlutarimideNoneNoneParent compound, CRBN E3 ligase ligand
LenalidomidePhthalimide and Glutarimide derivativeNoneAmino groupImmunomodulatory drug, CRBN E3 ligase ligand
PomalidomidePhthalimide and Glutarimide derivativeNoneAmino and Carbonyl groupsImmunomodulatory drug, CRBN E3 ligase ligand

Current Research Landscape and Strategic Objectives for this compound Investigations

The current research landscape for this compound and related compounds is vibrant and focused on expanding the scope and refining the application of targeted protein degradation. A primary strategic objective is the development of novel PROTACs against a wide range of "undruggable" targets, such as transcription factors and scaffold proteins, which have historically been challenging to inhibit with traditional small molecules. nih.govnih.gov

Investigations involving this compound are likely centered on several key areas:

Systematic Exploration of Linkerology: Researchers are systematically varying the length, rigidity, and chemical composition of linkers to understand their impact on ternary complex formation, degradation efficiency, and selectivity. The C5-OH linker of the title compound serves as a valuable data point in these studies, helping to establish structure-activity relationships for different target proteins.

Expansion of the Degradable Proteome: By conjugating this compound to a diverse array of target-binding ligands, researchers aim to expand the range of proteins that can be targeted for degradation. This includes proteins implicated in various diseases, from cancer to neurodegenerative disorders and inflammatory conditions. nih.gov

Optimization of Physicochemical Properties: A significant challenge in PROTAC development is achieving favorable drug-like properties, such as cell permeability and oral bioavailability. The terminal hydroxyl group of this compound can be used as a starting point for the synthesis of PROTACs with improved physicochemical profiles.

Understanding and Overcoming Resistance: As with any therapeutic modality, the potential for drug resistance is a key concern. Research is ongoing to understand the mechanisms by which cells might become resistant to PROTAC-mediated degradation and to develop strategies to overcome this resistance. nih.gov

Based on the current available scientific literature, a detailed article on the specific synthetic methodologies for "this compound" as a primary target molecule cannot be constructed. The existing research predominantly identifies this compound as a metabolite or a degradation product of more complex molecules, rather than a compound synthesized intentionally for its own sake.

Therefore, comprehensive, peer-reviewed information regarding its specific synthetic pathways, design principles, precursor chemistry, reaction condition optimization, and stereochemical control is not sufficiently available to meet the requirements of the requested article outline. The focus of the scientific community has been on its role as a derivative, and as such, dedicated synthetic and characterization studies are not prevalent in the public domain.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23)

InChI Key

VROGWIJGMISOHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Phthalimidinoglutarimide C5 Oh As an E3 Ligase Ligand

E3 Ligase Binding Affinity and Selectivity of Phthalimidinoglutarimide-C5-OH

The interaction between this compound and the CRBN E3 ligase is characterized by a specific binding affinity and selectivity, which are crucial for its function. The glutarimide (B196013) ring of the molecule is essential for this interaction, fitting into a specific binding pocket on the CRBN protein. nih.govresearchgate.net

Biophysical Characterization of Ligand-Receptor Interactions

The binding affinity of IMiDs to CRBN has been quantified using various biophysical techniques. For instance, the parent compound, pomalidomide (B1683931), has been shown to bind to the DDB1-CRBN complex with high affinity. Fluorescence-based thermal shift assays and competitive binding assays have been employed to determine these affinities. researchgate.netnih.gov In U266 myeloma cell extracts, pomalidomide inhibited the binding of a thalidomide (B1683933) analog to CRBN with an IC50 value of approximately 2 μM. researchgate.net Isothermal titration calorimetry (ITC) has also been used to measure the binding affinity of lenalidomide (B1683929), a related IMiD, to the full-length CRBN–DDB1 complex, yielding a dissociation constant (Kd) of 0.64 μM. nih.gov

While specific binding affinity data for this compound is not extensively reported, studies on its parent compound, pomalidomide, provide a strong reference. The affinity of pomalidomide for the CRBN-DDB1 complex has been determined to be in the nanomolar range, with a reported Ki of 156.60 nM. nih.gov The introduction of a hydroxyl group at the C5 position of the phthalimide (B116566) ring is a strategic modification. Functionalization at this position is a key strategy in the development of "bumped" pomalidomide-based PROTACs, designed to minimize off-target degradation of endogenous zinc finger proteins and enhance potency. nih.gov This suggests that the C5-OH modification is well-tolerated and can potentially refine the binding and activity profile.

Table 1: Binding Affinities of Immunomodulatory Drugs with CRBN

CompoundAssay MethodCell Line/SystemBinding Affinity (IC50/Ki/Kd)
PomalidomideCompetitive BindingU266 Myeloma Cells~2 µM (IC50) researchgate.net
PomalidomideCompetitive TitrationRecombinant hsDDB1-hsCRBN156.60 nM (Ki) nih.gov
LenalidomideCompetitive BindingU266 Myeloma Cells~1 µM (IC50) researchgate.net
LenalidomideIsothermal Titration CalorimetryRecombinant CRBN-DDB10.64 µM (Kd) nih.gov
ThalidomideCompetitive TitrationRecombinant hsDDB1-hsCRBN249.20 nM (Ki) nih.gov

This table presents data for pomalidomide and related IMiDs to provide context for the binding affinity of this compound.

Computational Modeling of Binding Poses and Dynamics

Computational modeling and molecular dynamics simulations have provided significant insights into the binding of IMiDs to CRBN. These studies reveal that the glutarimide ring of the ligand is crucial for binding, forming key hydrogen bonds with amino acid residues within the CRBN binding pocket, notably with Trp380, Trp386, and Trp400. nih.gov The phthalimide ring is more solvent-exposed and serves as a site for derivatization to create PROTACs. nih.govscielo.org.za

Molecular dynamics simulations of lenalidomide with CRBN have shown that the ligand induces a stable conformation of the protein, facilitating the recruitment of substrate proteins. scielo.org.za The interaction is primarily mediated by the glutarimide ring, while the phthalimide portion is involved in interactions with neo-substrates. scielo.org.za For this compound, it is predicted that the core binding mode would be similar to that of pomalidomide. The C5-hydroxyl group would be positioned towards the solvent-exposed surface, potentially forming additional interactions with the surrounding solvent or protein residues, which could influence the ternary complex formation with target proteins. The modification at the C5 position is a rational design strategy to modulate these interactions, aiming to improve selectivity and efficacy. nih.gov

Recruitment of Target Proteins to E3 Ligases by this compound-Derived Constructs

A key function of this compound, when incorporated into a PROTAC, is to recruit specific target proteins to the CRBN E3 ligase complex for ubiquitination and degradation. medchemexpress.com This induced proximity is the cornerstone of PROTAC technology.

Proximal Ligation Assays and Co-Immunoprecipitation Studies

Proximal Ligation Assays (PLA) and co-immunoprecipitation (Co-IP) are powerful techniques to study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells. PLA allows for the visualization of protein-protein interactions in situ, providing evidence of proximity. nih.gov Co-IP, on the other hand, is used to pull down a protein complex and identify its interacting partners through immunoblotting.

While specific PLA or Co-IP data for this compound-derived constructs are not widely published, the principles are well-established from studies with pomalidomide-based PROTACs. For example, a cell-based target engagement assay has been developed to confirm the binding of pomalidomide-based PROTACs to CRBN and their target proteins, such as HDAC6. nih.gov These assays demonstrate that the PROTAC can effectively bring the target protein into close proximity with CRBN, a prerequisite for degradation.

Ubiquitination Pathway Modulation and Substrate Specificity

Once the ternary complex is formed, the CRBN E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome. nih.govoncotarget.com Immunomodulatory drugs like pomalidomide are known to induce the degradation of specific neosubstrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov

The substrate specificity of the degradation can be altered by modifications to the IMiD scaffold. The development of "bumped" pomalidomide analogs with substitutions at the C5 position of the phthalimide ring is a strategy to alter this substrate specificity and reduce off-target effects. nih.gov By creating a steric clash, these modifications can disrupt the binding of endogenous zinc finger proteins while maintaining the ability to degrade the intended target when part of a PROTAC. This highlights the potential of this compound to be a more selective CRBN ligand in the context of targeted protein degradation.

Impact of this compound on Cellular Protein Homeostasis

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, responsible for the degradation of misfolded or damaged proteins. nih.govoncotarget.com By hijacking the CRBN E3 ligase, this compound and its derivatives can significantly impact the cellular proteome.

The degradation of key regulatory proteins, such as transcription factors, can have profound effects on cell signaling, proliferation, and survival. In the context of multiple myeloma, the degradation of IKZF1 and IKZF3 by pomalidomide is a key mechanism of its anti-cancer activity. nih.govnih.gov The targeted degradation of proteins via PROTACs based on this compound represents a powerful therapeutic strategy to selectively eliminate disease-causing proteins.

The UPS is a complex and highly regulated system. mdpi.com The introduction of molecules that modulate E3 ligase activity can lead to broader effects on protein homeostasis. For example, the inhibition of the proteasome with drugs like bortezomib (B1684674) leads to the accumulation of ubiquitinated proteins and induces cellular stress, which is particularly effective in cancer cells with high protein turnover, such as multiple myeloma cells. nih.gov While this compound targets a specific E3 ligase rather than the proteasome itself, the selective degradation of key cellular proteins can similarly disrupt the homeostatic balance and lead to therapeutic outcomes.

Proteomic Profiling of Altered Protein Levels

Proteomic studies have been instrumental in elucidating the downstream consequences of CRBN-E3 ligase modulation by IMiDs. Quantitative proteomic analyses of cells treated with IMiDs consistently demonstrate a selective and rapid degradation of specific proteins.

Key Research Findings from Proteomic Analysis of IMiD Analogs:

Selective Degradation of IKZF1 and IKZF3: Quantitative proteomics has definitively shown that lenalidomide, a closely related IMiD, leads to the selective ubiquitination and subsequent degradation of IKZF1 and IKZF3 in multiple myeloma cells. broadinstitute.orgnih.gov This effect is not observed at the mRNA level, confirming a post-transcriptional mechanism of action. researchgate.net

Identification of Novel Neosubstrates: High-throughput proteomic screening of diverse libraries of CRBN ligands has expanded the landscape of known neosubstrates beyond IKZF1 and IKZF3. biorxiv.orgresearchgate.net These studies have identified other proteins, such as casein kinase 1 alpha (CK1α), as being selectively degraded by certain IMiDs like lenalidomide. biorxiv.orgresearchgate.net Pomalidomide, another analog, has been shown to induce the degradation of PLZF (promyelocytic leukemia zinc finger) and SALL4. nih.gov

Cell-Type Specificity: The degradation profiles of neosubstrates can vary between different cell lines, indicating that the cellular context plays a role in the activity of molecular glues. bio-techne.com

Resistance Mechanisms: Proteomic profiling of lenalidomide-resistant multiple myeloma cells has revealed upregulation of proteins such as CDK6, which may contribute to the resistant phenotype. nih.gov

Table 1: Key Proteins Altered by IMiD Treatment (Based on Proteomic Data of Analogs)

Protein NameGene NameFunctionEffect of IMiD TreatmentReference
IkarosIKZF1Lymphoid transcription factorDegradation broadinstitute.orgnih.govnih.gov
AiolosIKZF3Lymphoid transcription factorDegradation broadinstitute.orgnih.govnih.gov
Casein kinase 1 alphaCSNK1A1 (CK1α)Serine/threonine kinaseDegradation (by lenalidomide) biorxiv.orgresearchgate.net
Promyelocytic leukemia zinc fingerZBTB16 (PLZF)Transcription factorDegradation (by pomalidomide) nih.gov
Sal-like protein 4SALL4Transcription factorDegradation (by pomalidomide) nih.gov
Cyclin-dependent kinase 6CDK6Cell cycle regulatorUpregulation in resistant cells nih.gov

Transcriptomic and Gene Expression Analysis

The degradation of key transcription factors like IKZF1 and IKZF3 by IMiDs leads to significant downstream changes in gene expression. Transcriptomic analyses, such as microarray and RNA-sequencing, have provided a global view of these alterations.

Key Research Findings from Transcriptomic Analysis of IMiD Analogs:

Downregulation of MYC and IRF4: A direct consequence of IKZF1 and IKZF3 degradation is the downregulation of the transcription factors MYC and interferon regulatory factor 4 (IRF4), both of which are critical for the survival of multiple myeloma cells. nih.govnih.gov

Upregulation of Interleukin-2 (IL-2): In T-cells, the degradation of IKZF1 and IKZF3 leads to the de-repression of the IL2 gene, resulting in increased IL-2 production and enhanced T-cell activation. broadinstitute.orgnih.gov This contributes to the immunomodulatory effects of these compounds.

Widespread Transcriptional Changes: Global gene expression profiling has revealed that IMiDs can alter the expression of a large number of genes involved in various biological processes, including cell cycle, apoptosis, and immune response. nih.govnih.gov For example, treatment of multiple myeloma cells with a combination of pomalidomide and dexamethasone (B1670325) leads to the modulation of pro-apoptotic pathways. nih.gov

Identification of Resistance Signatures: Transcriptional profiling of IMiD-resistant myeloma has identified gene expression signatures associated with drug resistance. A key finding is the downregulation of CRBN expression in resistant cells, which prevents the drug from engaging its target E3 ligase. nih.gov

Effects on Co-stimulatory Molecules: Thalidomide has been shown to up-regulate the expression of the B7-1 (CD80) co-stimulatory molecule on myeloma cells, which may enhance anti-myeloma immune responses. nih.gov

Table 2: Key Gene Expression Changes Induced by IMiD Treatment (Based on Transcriptomic Data of Analogs)

GeneGene ProductBiological ProcessEffect of IMiD TreatmentReference
MYCc-MycTranscription factor, cell proliferationDownregulation nih.govnih.gov
IRF4Interferon Regulatory Factor 4Transcription factor, B-cell developmentDownregulation nih.govnih.gov
IL2Interleukin-2Cytokine, T-cell activationUpregulation (in T-cells) broadinstitute.orgnih.gov
CRBNCereblonE3 ubiquitin ligase componentDownregulation in resistant cells nih.gov
CD80B7-1Co-stimulatory moleculeUpregulation nih.gov
Pro-apoptotic genesVariousApoptosisUpregulation nih.gov

Preclinical Biological Activities of Phthalimidinoglutarimide C5 Oh and Its Derivatives

In Vitro Functional Assays in Relevant Cell Lines

The in vitro evaluation of hydroxylated thalidomide (B1683933) analogues has been crucial in elucidating their cellular mechanisms of action. These studies are typically conducted in a variety of human cancer cell lines to assess their potential as therapeutic agents.

Cellular Proliferation and Viability Modulation

Hydroxylated derivatives of thalidomide have demonstrated significant anti-proliferative effects across a range of cancer cell lines. These effects are often more potent than the parent compound, thalidomide.

For instance, studies on various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3), have shown that novel thalidomide analogues can inhibit cell proliferation more effectively than thalidomide itself. rsc.org One study revealed that a phthalazine-based derivative, compound 24b , exhibited significantly lower IC₅₀ values compared to thalidomide in these cell lines. rsc.org

Similarly, the anti-proliferative activity of hydroxylated thalidomide metabolites has been observed in endothelial cells, which is a key aspect of their anti-angiogenic properties. In human umbilical vein endothelial cells (HUVECs), hydroxylated thalidomide analogs showed a greater ability to inhibit cell proliferation compared to thalidomide alone. psu.edu Specifically, 4-hydroxy thalidomide and a hydrolyzed metabolite, phthaloyl glutamic acid (PGA), demonstrated potent inhibition of HUVEC proliferation. psu.edu

The following table summarizes the anti-proliferative activity of a representative thalidomide analogue compared to thalidomide in different cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)
Thalidomide HepG-211.26
MCF-714.58
PC316.87
Compound 24b HepG-22.51
MCF-75.80
PC34.11
Data derived from a study on novel bioactive thalidomide analogs. rsc.org

Apoptosis and Cell Cycle Progression Analysis

A key mechanism through which thalidomide and its derivatives exert their anti-cancer effects is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle.

Thalidomide and its immunomodulatory analogues (IMiDs) have been shown to induce apoptosis or G1 growth arrest in multiple myeloma (MM) cell lines. nih.gov This effect is often mediated by the upregulation of caspase-8 activity, which can then trigger the caspase-9 cascade, leading to apoptosis. encyclopedia.pub Furthermore, these compounds can induce the expression of p21, a protein that halts the cell cycle at the G1 phase. nih.gov

In hepatocellular carcinoma cells (HepG-2), treatment with a novel thalidomide analogue, compound 24b , led to a significant, nearly seven-fold increase in the level of caspase-8, an initiator caspase in the extrinsic apoptotic pathway. rsc.org This indicates a strong pro-apoptotic effect. Another analogue, compound XIVc , was also found to induce apoptosis and cell cycle arrest. nih.gov

The mechanism of apoptosis induction by thalidomide itself is thought to involve the generation of oxidative stress and the suppression of survival signaling pathways like NF-κB, Wnt/β-catenin, and Akt in the developing limb bud, a process that is critical for its teratogenic effects but also has therapeutic implications. nih.gov

Modulation of Inflammatory and Immune Cell Responses

Thalidomide and its derivatives are well-known for their immunomodulatory activities, which contribute significantly to their therapeutic effects. nih.govnih.gov These compounds can modulate the production of various cytokines and stimulate T-cell responses.

A primary mechanism of action is the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govnih.gov Novel thalidomide analogues have been synthesized that show even more potent TNF-α inhibitory activity than the parent compound. nih.gov For instance, a study on new N-phenyl-phthalimide derivatives demonstrated their ability to inhibit TNF-α levels. nih.gov In HaCaT keratinocyte cells, a model for skin inflammation, certain thalidomide derivatives were found to inhibit the production of both TNF-α and interleukin-6 (IL-6), another important inflammatory cytokine. mdpi.com

Beyond cytokine inhibition, IMiDs can also co-stimulate T-cells, leading to their proliferation and enhanced anti-tumor activity. encyclopedia.pubnih.gov This is often associated with increased production of IL-2 and interferon-gamma (IFN-γ). nih.gov This dual effect of suppressing pro-inflammatory cytokines while enhancing anti-tumor immune responses is a hallmark of this class of drugs.

The table below shows the effect of a thalidomide analogue on the levels of key inflammatory and signaling molecules in HepG-2 cells.

TreatmentTNF-α Level (pg/mL)NF-κB p65 Level (pg/mL)VEGF Level (pg/mL)
Control High278.1432.5
Thalidomide Reduced110.5Reduced
Compound 24b Reduced by approx. half76.5185.3
Data derived from a study on novel bioactive thalidomide analogs. rsc.org

Pharmacological Efficacy Studies in Non-Human Organismal Models

Preclinical in vivo studies are essential to evaluate the therapeutic potential and biological effects of new compounds in a whole-organism context. Various animal models are used to assess the efficacy of thalidomide analogues.

Disease Model Selection and Experimental Design

A variety of animal models have been employed to study the in vivo effects of thalidomide and its derivatives. The choice of model depends on the specific biological activity being investigated.

For anti-cancer and anti-angiogenic studies, common models include:

Xenograft models: Human tumor cells are implanted into immunodeficient mice to assess the anti-tumor activity of a compound. For example, the effect of thalidomide analogues on tumor volume has been evaluated in nude mice bearing human lung cancer A549 cells. researchgate.net

Zebrafish and chicken embryo models: These are used for rapid in vivo screening of compounds for anti-angiogenic and anti-inflammatory properties. nih.govnih.gov The transparent nature of zebrafish embryos allows for direct observation of blood vessel development.

Ehrlich ascites carcinoma (EAC) model in mice: This model is used to evaluate the anti-tumor effects of compounds against a transplantable tumor. nih.gov

For immunomodulatory and inflammatory studies, lipopolysaccharide (LPS)-induced inflammation models in rodents are frequently used to assess the ability of compounds to suppress cytokine production. nih.gov

Biomarker Response and Histopathological Evaluation

Biomarker analysis in preclinical models provides valuable information on the mechanism of action and therapeutic response to a drug. crownbio.comwuxiapptec.comnih.gov

In studies with thalidomide analogues, several biomarkers are commonly assessed:

Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis. Novel thalidomide analogues have been shown to suppress the expression of VEGF in tumor models. rsc.org

Matrix Metalloproteinase-2 (MMP-2): An enzyme involved in tumor invasion and metastasis. Thalidomide analogues have been found to reduce the expression of MMP-2. researchgate.net

Ki-67: A marker of cell proliferation. Histopathological analysis of tumors from animals treated with thalidomide analogues has shown a decrease in Ki-67 staining, indicating an inhibition of tumor cell proliferation. researchgate.net

Inflammatory Cytokines: Levels of TNF-α, IL-6, and other cytokines are measured in plasma or tissue samples to assess the immunomodulatory effects of the compounds. rsc.org

Histopathological examination of tumor tissues after treatment provides direct evidence of the drug's effect. In a study using a potent thalidomide analogue, IMiD-1, histological analysis of tumors from treated mice revealed large areas of necrotic tissue, confirming the anti-tumor activity observed in vivo. nih.gov Similarly, in an Ehrlich tumor model, thalidomide implants led to a reduction in inflammation and an increase in necrotic areas within the tumor. researchgate.net These histopathological findings are crucial for confirming the anti-tumor efficacy of novel thalidomide derivatives.

Assessment of Biological Impact on Specific Organ Systems

The phthalimidinoglutarimide class of compounds, which includes the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), exerts a range of biological effects that have been extensively studied in preclinical models. These effects are not limited to their anti-cancer properties but also extend to various organ systems. The primary mechanism of action for many of these effects is the binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific protein substrates. nih.govnih.gov

Impact on the Hematopoietic System

Preclinical studies have demonstrated significant effects of phthalimidinoglutarimide derivatives on the hematopoietic system. Lenalidomide, for instance, has been shown to cause significant neutropenia and thrombocytopenia in preclinical models. nih.gov In studies on myelodysplastic syndromes, lenalidomide's efficacy is linked to its ability to induce the degradation of casein kinase 1A1 (CK1α).

Conversely, these compounds can also stimulate aspects of the immune system. Lenalidomide and pomalidomide are known to enhance T-cell and Natural Killer (NK) cell proliferation and activity, which is a key component of their anti-tumor effects. encyclopedia.pub This dual effect of suppressing certain hematopoietic lineages while stimulating others underscores the complex immunomodulatory nature of this class of drugs.

Effects on the Vascular System and Angiogenesis

A hallmark of phthalimidinoglutarimide derivatives is their anti-angiogenic activity, which is the ability to inhibit the formation of new blood vessels. encyclopedia.pubnih.gov This is a critical component of their anti-tumor action, as tumors rely on angiogenesis for growth and metastasis.

Preclinical models, such as the rat aortic ring assay and human umbilical vein endothelial cell (HUVEC) tube formation assays, have been instrumental in demonstrating these effects. researchgate.net Studies have shown that lenalidomide and pomalidomide are more potent anti-angiogenic agents than the parent compound, thalidomide. encyclopedia.pub The anti-angiogenic effects are believed to be mediated, at least in part, through the disruption of signaling pathways involving vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).

Interestingly, the position of hydroxylation on the thalidomide molecule has been found to be critical for its anti-angiogenic activity. researchgate.net For instance, metabolites hydroxylated at the 5'-position have shown some inhibitory effects on angiogenesis in certain assays. researchgate.net

Compound Assay Observed Effect on Vascular System
Thalidomide Rat Aortic Ring AssayInhibition of microvessel outgrowth
Lenalidomide HUVEC Tube FormationInhibition of endothelial tube formation
Pomalidomide Rat Aortic Ring AssayPotent inhibition of angiogenesis
5'-OH-Thalidomide Rat Aortic Ring AssayInhibition of angiogenesis at high concentrations researchgate.net

This table is generated from preclinical data on thalidomide and its derivatives.

Neurological System Effects

The neurological effects of phthalimidinoglutarimides are a significant area of preclinical investigation, largely driven by the known neurotoxicity of thalidomide. While newer derivatives like lenalidomide were developed to reduce these side effects, understanding their neurological impact remains crucial. Preclinical studies often utilize nerve cell cultures and animal models to assess potential neurotoxic effects. The exact mechanisms of thalidomide-induced neuropathy are not fully elucidated but are thought to involve interference with nerve growth factors and axonal transport.

Impact on Fetal Development (Teratogenicity)

The most infamous biological impact of the phthalimidinoglutarimide class is teratogenicity, the ability to cause birth defects. The thalidomide tragedy of the 1960s spurred extensive research into this devastating effect. Preclinical studies in animal models, particularly rabbits and primates, have been crucial in understanding the mechanisms of thalidomide-induced teratogenicity. It is now understood that the binding of thalidomide to cereblon and the subsequent degradation of key developmental proteins are central to these effects. Lenalidomide, as a thalidomide analogue, has also demonstrated the potential for embryo-fetal toxicity in preclinical developmental studies. nih.gov

Potential Influence of a C5-OH Side Chain

While no specific data exists for "Phthalimidinoglutarimide-C5-OH," general principles of medicinal chemistry and the known structure-activity relationships of this class allow for some informed postulation. The addition of a hydroxylated five-carbon chain could influence several properties of the molecule:

Solubility and Metabolism: The hydroxyl group would likely increase the hydrophilicity of the compound, potentially altering its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Hydroxylation is a common metabolic pathway, and the presence of a hydroxyl group could make the compound a substrate for further metabolic reactions. researchgate.net

Target Specificity: Modifications to the phthalimide (B116566) ring and its substituents have been shown to alter the substrate specificity of the cereblon E3 ligase complex. nih.gov A C5-OH chain could potentially lead to the degradation of a different set of proteins, resulting in a novel biological activity profile. Studies on lenalidomide derivatives have shown that modifications can enhance pharmacological activity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr of Phthalimidinoglutarimide C5 Oh Analogs

Systematic Derivatization Strategies at the C5-OH Position and Other Moieties

Systematic derivatization of the phthalimidinoglutarimide core has been a fruitful strategy for modulating its interaction with CRBN and, consequently, its therapeutic effects. The glutarimide (B196013) moiety is essential for CRBN engagement, fitting into a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. nih.gov Modifications of the glutarimide ring are critical, as the intact ring in a relaxed conformation is necessary for binding. researchgate.net

The introduction of a hydroxyl group at the C5 position of the glutarimide ring is a strategic modification. This position is solvent-exposed and provides a vector for further derivatization, which is particularly useful in the design of PROTACs where a linker is attached to recruit a target protein. The C5-OH group can also form additional hydrogen bonds with the CRBN protein, potentially enhancing binding affinity.

Beyond the C5-OH position, other moieties of the phthalimidinoglutarimide structure are frequently modified:

The Phthalimide (B116566) Ring: Substitutions on the phthalimide ring can significantly impact the recruitment of neosubstrates. For example, an amino group at the C4 position of the phthalimide ring, as seen in lenalidomide (B1683929) and pomalidomide (B1683931), is crucial for the degradation of specific target proteins like IKZF1, IKZF3, and CK1α. nih.govnih.gov

The Glutarimide Ring: Besides the C5 position, the C4 position of the glutarimide ring is also sensitive to modification. Bulky substitutions at this position can lead to a loss of CRBN binding due to steric hindrance. researchgate.net N-alkylation of the glutarimide has also been explored as a prodrug strategy to inhibit CRBN binding until the alkyl group is enzymatically cleaved. bohrium.com

Linker Attachment: In the context of PROTACs, the C5-OH group serves as a convenient attachment point for linkers. The length and composition of the linker are critical for correctly positioning the target protein in proximity to the E3 ligase for efficient ubiquitination.

Quantitative Correlation of Structural Modifications with E3 Ligase Binding

The binding affinity of phthalimidinoglutarimide analogs to CRBN is a key determinant of their biological activity. This affinity is often quantified using biophysical techniques such as fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry, which provide metrics like the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Structural modifications have a direct and quantifiable impact on CRBN binding affinity. The glutarimide moiety itself is a primary driver of binding, accommodating the tri-tryptophan pocket of CRBN. researchgate.net The stereochemistry at the chiral center of the glutarimide ring is also crucial, with the (S)-enantiomer of thalidomide (B1683933) showing approximately 10-fold stronger binding to CRBN than the (R)-enantiomer. researchgate.net

The following table summarizes the impact of various structural modifications on CRBN binding affinity, with lower IC50 or Kd values indicating stronger binding.

Compound/AnalogModificationCRBN Binding Affinity (IC50/Kd)Reference
ThalidomideParent Compound~1-2 µM researchgate.net
Lenalidomide4-amino substitution on phthalimide ring~1 µM researchgate.net
Pomalidomide4-amino substitution and carbonyl on phthalimide ring~2 µM researchgate.net
YJ1bNovel scaffold with salt bridge to Glu3770.206 µM nih.gov
GlutarimideGlutarimide ring aloneBinds, weaker than (S)-thalidomide researchgate.net
PhthalimidePhthalimide ring aloneNo binding researchgate.net

This table is for illustrative purposes and the values are approximate, derived from multiple sources.

Influence of Structural Changes on Cellular and Preclinical Biological Activities

The ultimate goal of modifying the phthalimidinoglutarimide scaffold is to optimize its biological activity, whether it be inducing the degradation of oncoproteins or modulating immune responses. Structural changes that enhance CRBN binding often, but not always, translate to improved cellular and preclinical efficacy. researchgate.net

For instance, pomalidomide and the experimental drug avadomide (B1662804) induce more rapid and complete degradation of most target substrates compared to lenalidomide or thalidomide, which may contribute to their increased clinical efficacy in certain cancers. nih.gov However, lenalidomide is more effective at degrading CK1α, which is likely why it is more efficacious in myelodysplastic syndrome with a del(5q) mutation. nih.gov

The introduction of a C5-OH group can influence cellular activity by:

Altering Membrane Permeability: The hydroxyl group can increase the polarity of the molecule, which may affect its ability to cross cell membranes.

Modifying Metabolic Stability: The C5-OH group can be a site for metabolic modification, such as glucuronidation, which can affect the pharmacokinetic profile of the compound.

Enabling PROTAC Formation: As mentioned, the C5-OH is a key handle for attaching linkers to create PROTACs, thereby expanding the repertoire of degradable proteins beyond the native neosubstrates of IMiDs.

The following table illustrates how different analogs exhibit varied preclinical biological activities.

CompoundKey Structural FeaturePrimary Biological ActivityReference
Lenalidomide4-amino-phthalimideDegradation of CK1α, IKZF1, IKZF3 nih.govnih.gov
Pomalidomide4-amino-phthalimide, carbonylPotent degradation of IKZF1, IKZF3 wikipedia.orgnih.gov
CC-885Unique side chainDegradation of GSPT1 nih.gov
5HPP-33Di-isopropyl groups on phenyl ringAnti-microtubule activity nih.gov

Computational Approaches to SAR/SPR Elucidation

Computational methods are indispensable tools for understanding the SAR and SPR of phthalimidinoglutarimide analogs at an atomic level. These techniques can predict how structural modifications will affect binding to CRBN and provide insights for rational drug design.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For phthalimidinoglutarimide analogs, QSAR can be used to predict CRBN binding affinity or anti-proliferative activity based on various physicochemical descriptors.

Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov For Phthalimidinoglutarimide-C5-OH analogs, docking can reveal how the hydroxyl group and other substituents interact with the amino acid residues in the CRBN binding pocket. nih.gov These studies have confirmed that the glutarimide moiety is essential for binding within the hydrophobic pocket of CRBN. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding interactions. scielo.org.za For example, MD simulations have been used to study the interaction of lenalidomide with CRBN, demonstrating how the drug stabilizes the complex. scielo.org.zanih.gov These simulations can also help to understand how modifications like the C5-OH group might alter the conformational dynamics of the glutarimide ring and its interactions with CRBN.

Preclinical Pharmacokinetics and Metabolism of Phthalimidinoglutarimide C5 Oh Based Compounds

Absorption, Distribution, Biotransformation, and Excretion Profiling in Preclinical Species

The absorption, distribution, biotransformation, and excretion (ADME) properties of Phthalimidinoglutarimide-C5-OH based compounds are complex and show significant interspecies differences. nih.gov Most of the available data comes from studies where the parent compound, thalidomide (B1683933), was administered, and the formation and pharmacokinetics of its hydroxylated metabolites were subsequently analyzed.

In vitro studies using human liver microsomes have been instrumental in identifying the metabolic pathways of thalidomide-based compounds. These studies have demonstrated that thalidomide itself undergoes limited metabolism by the cytochrome P450 (CYP) system. nih.gov However, two primary hydroxylated metabolites have been consistently identified: 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide, the latter being a key compound of interest in the context of this compound. nih.gov

The formation of these metabolites is a critical step in the biotransformation of the parent compound. Studies have shown that after incubation of thalidomide with the S9 fraction from human liver, both 5-hydroxy and 5'-hydroxy metabolites are formed. jst.go.jp Further investigations have revealed that 5-hydroxythalidomide can be further metabolized to dihydroxythalidomide by several human P450 enzymes, including P450s 2J2, 2C18, and 4A11. nih.gov

The chiral nature of these compounds adds another layer of complexity to their metabolism. It has been noted that the configuration of teratogenic metabolites of thalidomide is chirally stable in phosphate (B84403) buffer. acs.org

Table 1: In Vitro Metabolism of Thalidomide in Hepatic Systems

System Parent Compound Key Metabolites Identified Reference
Human Liver S9 Fraction Thalidomide 5-hydroxythalidomide, 5'-hydroxythalidomide jst.go.jp
Human Liver Microsomes Thalidomide 5-hydroxythalidomide, 5'-hydroxythalidomide researchgate.net
Recombinant P450s 2J2, 2C18, 4A11 5-hydroxythalidomide Dihydroxythalidomide nih.gov

The in vivo pharmacokinetics of this compound and related compounds have been investigated in several preclinical species, primarily through the administration of thalidomide. These studies highlight significant species-dependent differences in the pharmacokinetic profiles of both the parent drug and its metabolites. nih.govaacrjournals.org

In rabbits, a species sensitive to the effects of thalidomide, oral administration of thalidomide resulted in the formation of both 5-hydroxythalidomide and 5'-hydroxythalidomide in the blood plasma. jst.go.jpnih.gov The plasma concentrations of these metabolites were found to be in a similar time-dependent manner to the parent compound. nih.gov

In rats, the biotransformation of thalidomide also leads to the formation of 5'-hydroxythalidomide, which is then extensively converted to sulfate (B86663) and glucuronide conjugates. nih.govjst.go.jp The plasma concentration ratios of 5-hydroxythalidomide to 5'-hydroxythalidomide have been shown to differ significantly between rats and chimeric mice with humanized livers, suggesting a strong influence of hepatic enzymes on the metabolic pathway. nih.gov

A comparative pharmacokinetic study in mice, rabbits, and multiple myeloma patients revealed wide variations in the elimination half-life and area under the concentration curve (AUC) of thalidomide. nih.govaacrjournals.org Notably, the proportion of hydroxylated metabolites was higher in mice than in rabbits, and these metabolites were undetectable in patients, indicating that the degree of metabolism significantly impacts the pharmacokinetic properties across species. nih.govaacrjournals.org

Table 2: In Vivo Pharmacokinetic Parameters of Thalidomide and its Hydroxylated Metabolites in Preclinical Species (following oral administration of Thalidomide)

Species Compound Cmax (μmol/L) Tmax (hours) AUC (μmol/L·h) Elimination Half-life (hours) Reference
Mouse Thalidomide 4.3 ± 0.9 0.5 4.3 ± 0.8 0.5 - 0.8 aacrjournals.org
Hydroxylated Metabolites Detected - - - aacrjournals.org
Rabbit Thalidomide 1.8 1.5 8.7 ± 0.7 (i.v.) 3 (p.o.) / 2.2 (i.v.) aacrjournals.org
5-hydroxythalidomide ~0.018 (4.9 ng/mL) ~2 - - jst.go.jp
5'-hydroxythalidomide ~0.017 (4.6 ng/mL) ~2 - - jst.go.jp
Rat Thalidomide - - - - nih.govjst.go.jp
5'-hydroxythalidomide Detected - - - nih.govjst.go.jp
5-hydroxythalidomide Detected (minor) - - - nih.govjst.go.jp
Dog Thalidomide (Fasted) 1.34 ± 0.12 (µg/mL) 3 12.38 ± 1.13 (mg·h/L) 6.55 ± 1.25 sigmaaldrich.com
Thalidomide (Fed) 2.47 ± 0.19 (µg/mL) 10 42.46 ± 6.64 (mg·h/L) 17.14 ± 4.68 sigmaaldrich.com

Note: Data for metabolites are often qualitative or semi-quantitative as they are formed in vivo from the parent drug. Direct pharmacokinetic studies on isolated metabolites are scarce.

Enzymatic Pathways Involved in this compound Metabolism

The enzymatic metabolism of thalidomide to its hydroxylated derivatives, including this compound (5'-hydroxythalidomide), is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov

Reaction phenotyping studies have identified CYP2C19 as a major enzyme responsible for the 5- and 5'-hydroxylation of thalidomide in humans. researchgate.net Further metabolism of the hydroxylated products also involves CYP enzymes. For instance, 5-hydroxythalidomide is a substrate for CYP2J2, CYP2C18, and CYP4A11, which catalyze its conversion to dihydroxythalidomide. nih.gov There is also evidence suggesting the involvement of CYP3A enzymes in the 5-hydroxylation of thalidomide and the formation of a glutathione (B108866) conjugate. jst.go.jp

The involvement of specific CYP isoforms can vary between species, contributing to the observed differences in metabolic profiles. For example, while CYP2C19 is key in humans, other isoforms may play a more significant role in rodents. nih.gov

Pharmacological Relevance of Key Metabolites

The metabolites of thalidomide, including 5'-hydroxythalidomide, are not mere inactive byproducts; they possess significant pharmacological activity and are thought to contribute to both the therapeutic and toxic effects of the parent compound.

One of the key pharmacological activities of thalidomide and its derivatives is the inhibition of angiogenesis. Studies have shown that 5'-OH-thalidomide exhibits moderate antiangiogenic activity, as demonstrated in a rat aortic ring assay. nih.gov This suggests that the metabolic conversion to hydroxylated forms may be important for the anti-cancer effects of this class of compounds.

Furthermore, these metabolites are implicated in the teratogenic effects of thalidomide. It has been proposed that the degradation of specific proteins, such as promyelocytic leukaemia zinc finger (PLZF)/ZBTB16, induced by thalidomide and 5-hydroxythalidomide, is involved in teratogenicity. nih.gov Both thalidomide and 5-hydroxythalidomide have been shown to cause teratogenic phenotypes in chicken embryos, and this effect is linked to the degradation of PLZF protein. nih.gov The interaction of these metabolites with cereblon (CRBN), a component of an E3 ubiquitin ligase complex, is a key molecular mechanism underlying these effects. embopress.orgnih.gov

The dihydroxy metabolite of thalidomide has been shown to cause oxidative DNA damage, which may also contribute to the toxicological profile of the parent drug. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Phthalimidinoglutarimide C5 Oh Research

Chromatographic Techniques for High-Resolution Separation and Quantification (e.g., LC-MS/MS, GC-MS)7.2. Spectroscopic Methods for Real-Time Monitoring and Concentration Determination in Complex Matrices7.3. Development and Validation of Robust Bioanalytical Assays for Preclinical Sample Analysis

Additionally, no data tables or detailed research findings concerning "Phthalimidinoglutarimide-C5-OH" could be located.

Emerging Research Directions and Future Perspectives for Phthalimidinoglutarimide C5 Oh

Exploration of Novel E3 Ligase Targets for Phthalimidinoglutarimide-C5-OH Integration

The foundational mechanism of this compound is derived from its phthalimide-glutarimide core, which is structurally analogous to thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). rsc.org This core structure is well-established as a potent ligand for Cereblon (CRBN), a crucial substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). rsc.orgnih.govnih.gov The primary role of the phthalimidinoglutarimide moiety is to recruit this specific E3 ligase. selleck.co.jp

While CRBN is the principal and most extensively studied E3 ligase target for this class of molecules, emerging research suggests the broader family of IMiDs may interact with other E3 ligases. For example, lenalidomide has been reported to inhibit the function of other RING finger E3 ubiquitin ligases, such as MDM2 and RNF41. aacrjournals.org This opens a potential, albeit less explored, avenue of research for this compound. Future investigations could focus on:

Binding Affinity Profiling: Systematically screening this compound against a panel of human E3 ligases to determine if it possesses significant affinity for targets beyond CRBN.

Structural Modification: Altering the core structure or the C5-OH linker to intentionally shift its binding preference from CRBN to another E3 ligase, thereby expanding the toolkit for targeted protein degradation.

Functional Consequences: Investigating whether potential interactions with other ligases like MDM2 could lead to synergistic therapeutic effects or unforeseen off-target activities when used in a degrader chimera context.

The central paradigm remains the compound's use as a CRBN recruiter, but a deeper understanding of its complete E3 ligase interaction profile could unlock new therapeutic possibilities. ashpublications.org

Development of this compound-Based Molecular Degrader Chimeras

The most prominent and immediate application of this compound is its use as a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs). nih.gov A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ligase into close proximity, thereby inducing the degradation of the target. nih.gov

The this compound molecule is purpose-built for this role. The phthalimidinoglutarimide head serves as the E3 ligase ligand (or "warhead") that binds to CRBN. selleck.co.jprndsystems.com The C5-OH linker provides a chemically reactive handle—the terminal hydroxyl group—for attaching a linker, which is then connected to a separate ligand designed to bind a specific protein of interest (POI) that needs to be eliminated. glycomindsynth.com

The development process involves several key research steps:

Linker Optimization: The length, composition, and attachment point of the linker are crucial for achieving a stable and effective ternary complex (E3 Ligase-PROTAC-Target Protein). Researchers are exploring various linker types to optimize degradation efficiency.

Target Scope Expansion: By combining the this compound warhead with different POI ligands, PROTACs can be developed to target a vast array of disease-causing proteins previously considered "undruggable."

Homo-PROTACs: An innovative research direction involves creating "homo-PROTACs," where both ends of the chimera bind to the same protein. Pomalidomide-based homo-PROTACs have been successfully created to induce the self-degradation of CRBN itself, providing a powerful tool to study the function of the E3 ligase. nih.govjove.com

This modular approach allows for the rational design of powerful new therapeutics for cancer and other diseases. rndsystems.com

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of degraders built from this compound, researchers are increasingly turning to "omics" technologies. These high-throughput methods provide a holistic, systems-level view of cellular responses, moving beyond the analysis of a single protein. nih.govfrontiersin.org

Proteomics: This is arguably the most critical omics tool in this context. Using mass spectrometry, researchers can globally quantify changes in the entire proteome of cells after treatment. This allows for direct confirmation of on-target degradation, measurement of degradation efficiency (DC50/Dmax), and, crucially, the identification of off-target proteins that are unintentionally degraded. It also helps in discovering the full range of neosubstrates recruited by the molecule. nih.gov

Genomics and Transcriptomics: By analyzing the genome and transcriptome, scientists can understand the downstream consequences of degrading a target protein. For instance, if the target is a transcription factor, transcriptomics (e.g., RNA-Seq) will reveal changes in the expression of genes it regulates. nih.gov

Metabolomics: This technology analyzes the complete set of metabolites within a cell or organism. nih.govresearchgate.net If the degraded protein is an enzyme involved in a metabolic pathway, metabolomics can reveal the resulting metabolic shifts and functional consequences. nih.gov

By integrating these multi-omics datasets, a comprehensive picture of the degrader's mechanism of action, signaling pathway modulation, and potential toxicity can be constructed, guiding further preclinical development. frontiersin.org

Advanced Delivery Systems and Formulation Strategies for Preclinical Studies

A significant hurdle in the clinical translation of PROTACs and other molecular degraders derived from this compound is their often-challenging physicochemical properties. These molecules tend to be large and can have poor solubility and low cell permeability, complicating their use as drugs.

Addressing these challenges is a key focus of current research, involving the development of advanced delivery and formulation strategies:

Nanoparticle Encapsulation: Loading the degrader molecules into nanoparticles (e.g., lipid nanoparticles, polymeric micelles) to enhance their solubility, protect them from premature degradation in the bloodstream, and improve their accumulation in target tissues like tumors.

Chemical Modification: Making strategic chemical modifications to the degrader structure itself—without compromising its binding to the target or CRBN—to improve its "drug-like" properties.

Targeted Delivery Vehicles: Conjugating the delivery nanoparticles with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of diseased cells. This approach aims to increase the concentration of the degrader where it is needed most, while minimizing exposure to healthy tissues.

These formulation and delivery innovations are critical for enabling the transition of potent this compound-based degraders from laboratory curiosities into viable preclinical and, ultimately, clinical candidates.

Q & A

Q. How can federated real-world data networks enhance long-term safety profiling of this compound?

  • Methodological Answer : Integrate data from electronic health records (EHRs) and pharmacovigilance databases (FAERS). Use propensity score matching to control confounders. Apply time-to-event analysis (Cox regression) for adverse event risk assessment. Ensure data harmonization across sources via common data models (OMOP CDM) .

Methodological Considerations Table

Research Aspect Key Techniques Validation Criteria
Synthesis OptimizationDoE, HPLC purity tracking≥90% yield, spectral match to literature
SAR Study DesignMultivariate analysis, orthogonal assaysR² > 0.8 in QSAR models
Computational ValidationDocking scores vs. SPR KDRMSD < 2.0 Å in MD trajectories
Real-World Data IntegrationPropensity score matching, OMOP CDMHR with 95% CI not crossing 1.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.